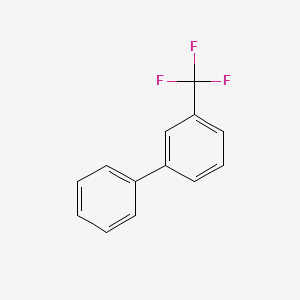

3-(Trifluoromethyl)biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3/c14-13(15,16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEZJIBNKVIUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396619 | |

| Record name | 1-phenyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-04-1 | |

| Record name | 1-phenyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)biphenyl: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of the Trifluoromethyl Group in Biphenyl Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological and physicochemical properties. Among the various fluorinated moieties, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When appended to a biphenyl scaffold, a privileged structure in medicinal chemistry, the CF₃ group imparts a unique combination of steric and electronic properties that are highly sought after by researchers. This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)biphenyl, a key building block that leverages these advantageous characteristics.

With the Chemical Abstracts Service (CAS) number 366-04-1 , this compound serves as a critical intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.[2] Its utility stems from the predictable reactivity of the biphenyl core and the beneficial attributes conferred by the trifluoromethyl substituent. This document will delve into the fundamental properties, synthesis, reactivity, and applications of this versatile compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 366-04-1 | [2] |

| Molecular Formula | C₁₃H₉F₃ | [2] |

| Molecular Weight | 222.21 g/mol | [2] |

| Melting Point | 26-27 °C | [3] |

| Boiling Point | 117-118 °C at 13 Torr | [3] |

| Density | 1.2235 g/cm³ at 16 °C | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings. The protons on the trifluoromethyl-substituted ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the 13 carbon atoms. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the CF₃ group.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound and will exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group.[4] The chemical shift will be in the typical range for trifluoromethyl groups on an aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 222. Key fragmentation pathways would likely involve the loss of a fluorine atom ([M-F]⁺), the trifluoromethyl radical ([M-CF₃]⁺), and fragmentation of the biphenyl core.[1][5]

Synthesis of this compound: A Focus on Suzuki-Miyaura Coupling

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction has emerged as a particularly robust and versatile method for the synthesis of biphenyls due to its mild reaction conditions and tolerance of a wide range of functional groups.

A reliable method for the preparation of this compound involves a copper-catalyzed cross-coupling reaction.[6]

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol outlines a laboratory-scale synthesis of this compound.

Reagents:

-

3-Biphenylboronic acid pinacol ester

-

Potassium (trifluoromethyl)trimethoxyborate

-

Copper(II) acetate

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-biphenylboronic acid pinacol ester (1.0 equivalent), potassium (trifluoromethyl)trimethoxyborate (2.0 equivalents), and copper(II) acetate (1.0 equivalent).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.[6]

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is largely dictated by the interplay between the two aromatic rings and the strong electron-withdrawing nature of the trifluoromethyl group.

Electrophilic Aromatic Substitution

The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions.[7] This means that electrophilic attack on the trifluoromethyl-substituted ring will be slower than on an unsubstituted benzene ring and will preferentially occur at the positions meta to the CF₃ group. The unsubstituted phenyl ring, in contrast, will be more susceptible to electrophilic attack, with substitution occurring at the ortho and para positions. This differential reactivity allows for selective functionalization of the biphenyl scaffold.

Role in Medicinal Chemistry

The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy to enhance their therapeutic potential.[1][8] The CF₃ group can:

-

Increase Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus prolonging the in vivo half-life of a drug.

-

Enhance Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby acidic or basic functional groups, which can influence drug-receptor interactions and solubility.

-

Improve Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole interactions and hydrogen bonding (with the fluorine atoms acting as weak hydrogen bond acceptors).

This compound serves as a valuable building block for introducing this beneficial moiety into a wide range of pharmacologically active molecules.

Caption: The role of this compound in enhancing drug properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Recommended Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile

While specific toxicological data for this compound is limited, the toxicology of the parent biphenyl structure has been studied. Biphenyl itself can cause eye and skin irritation, and at high levels of exposure, may have toxic effects on the liver, kidneys, and nervous system.[8] Chronic exposure in animal studies has shown kidney effects.[8] Given the presence of the trifluoromethyl group, which can alter metabolic pathways, a cautious approach to handling is warranted. A comprehensive toxicological evaluation specific to this compound would be necessary for a complete risk assessment.

Conclusion

This compound is a strategically important building block in modern organic and medicinal chemistry. Its unique combination of a biphenyl scaffold and a trifluoromethyl group provides a powerful tool for the synthesis of novel compounds with enhanced properties. A thorough understanding of its synthesis, reactivity, and safety is crucial for its effective and responsible use in the laboratory. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

-

Development of New Methods for the Synthesis of Aldehydes, Arenes and Trifluoromethylated Compounds. Kluedo. [Link]

-

Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. PubMed. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Biphenyl. EPA. [Link]

-

Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. YouTube. [Link]

-

Biphenyl - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines (1996). SciSpace. [Link]

-

The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | 366-04-1 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biophysics.org [biophysics.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. epa.gov [epa.gov]

- 9. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 3-(trifluoromethyl)biphenyl, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making a thorough understanding of its properties crucial for rational drug design and material development.[1][2] This document delves into the experimental and theoretical data available for this compound, offering practical insights and detailed methodologies for its characterization.

Core Molecular Attributes

This compound is a substituted biphenyl with the chemical formula C₁₃H₉F₃. Its structure consists of two phenyl rings linked by a single bond, with a trifluoromethyl group attached to the meta-position of one of the rings.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

| CAS Number | 366-04-1 | [3] |

| Molecular Formula | C₁₃H₉F₃ | [3] |

| Molecular Weight | 222.21 g/mol | [3] |

| IUPAC Name | 1-phenyl-3-(trifluoromethyl)benzene |

Physical and Chemical Properties

Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide information about the purity and physical state of a compound under different temperatures.

Table 2: Melting and Boiling Points

| Property | Value | Method |

| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) is the recommended method for determination.[4] |

| Boiling Point | Data not available | Ebulliometry is a precise method for determining the boiling point of liquids.[5] |

Solubility

Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug development, influencing absorption, distribution, and formulation.

Table 3: Solubility Data

| Property | Value | Method |

| Aqueous Solubility | Predicted to be low | Due to its nonpolar biphenyl core and lipophilic trifluoromethyl group. Experimental determination is recommended. |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like DMSO and methanol.[6] | Miscibility studies can be performed. |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, which affects its membrane permeability and interaction with biological targets.

Table 4: Partition Coefficient

| Property | Value | Method |

| LogP | Predicted to be high | Shake-flask method is the gold standard for experimental determination. |

Acidity (pKa)

The pKa value indicates the tendency of a molecule to donate a proton. For this compound, which lacks a readily ionizable proton, the pKa is not a typically measured property.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 5: NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | 7.81 (s), 7.74 (d, J=7.7), 7.62-7.58 (m), 7.50-7.40 (m) | ||

| ¹³C NMR | 141.1, 140.4, 131.5 (q, J=32.4), 130.5, 129.2, 129.1, 127.8, 127.4, 125.6 (q, J=3.8), 124.2 (q, J=3.8), 124.2 (q, J=272.2) | ||

| ¹⁹F NMR | ~ -63 ppm (predicted) | Singlet |

Note: ¹H and ¹³C NMR data are based on similar compounds and require experimental verification for this compound. The ¹⁹F NMR chemical shift is predicted based on typical values for aryl trifluoromethyl groups.[1][7][8]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectrum: Expected to show characteristic peaks for C-H stretching of the aromatic rings, C=C stretching of the phenyl groups, and strong C-F stretching vibrations for the trifluoromethyl group.

-

Mass Spectrum (MS): The molecular ion peak [M]⁺ is expected at m/z 222. Fragmentation may involve the loss of the trifluoromethyl group (CF₃) and cleavage of the biphenyl linkage.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Synthesis

This palladium-catalyzed reaction provides a versatile and efficient method for the formation of C-C bonds between aryl halides and arylboronic acids.[7][9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants: 3-(Trifluoromethyl)phenylboronic acid and bromobenzene (or iodobenzene).

-

Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃.

-

Solvent: A two-phase solvent system, typically an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Procedure: a. To a reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and the organic solvent. b. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. c. Add the aqueous base solution. d. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS. e. Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Chemical Stability

The trifluoromethyl group generally imparts high chemical and metabolic stability to aromatic compounds.[11]

-

Hydrolytic Stability: The C-F bonds in the trifluoromethyl group are highly resistant to hydrolysis under normal physiological conditions. However, under harsh acidic or basic conditions, hydrolysis to the corresponding benzoic acid can occur.[12]

-

Thermal Stability: this compound is expected to be thermally stable under typical laboratory conditions.

-

Photostability: Aromatic compounds can be susceptible to photodegradation. Studies on related trifluoromethylphenols indicate potential degradation upon exposure to UV light.[13]

Safety and Toxicology

Detailed toxicological data for this compound is limited. However, information on related compounds provides some guidance on handling and safety precautions.

-

General Hazards: Trifluoromethylated aromatic compounds may cause skin and eye irritation.[14] Inhalation of dust or vapors may cause respiratory irritation.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][15]

-

Toxicity Profile: The toxicity of biphenyl itself has been studied, with observed effects on the liver, kidneys, and nervous system at high exposure levels.[16] The introduction of the trifluoromethyl group can alter the toxicological profile. Specific studies on this compound are needed for a comprehensive risk assessment.

Conclusion

This compound is a valuable building block in modern chemical research, particularly in the development of new pharmaceuticals and materials. Its physicochemical properties, largely influenced by the trifluoromethyl group, make it an attractive scaffold for modulating molecular characteristics. This guide has summarized the available data and provided standardized protocols to aid researchers in the synthesis, characterization, and safe handling of this compound. Further experimental investigation is warranted to fill the existing data gaps and to fully elucidate the potential of this compound in various applications.

References

- SynQuest Laboratories, Inc. Safety Data Sheet for 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid. [URL not available]

- ChemicalBook. This compound | 366-04-1. [URL: https://www.chemicalbook.com/ProductCasEN_366-04-1.htm]

- Royal Society of Chemistry.

- Fisher Scientific. Safety Data Sheet for 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde. [URL not available]

- BenchChem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. [URL not available]

- Request PDF. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. [URL: https://www.researchgate.

- BenchChem. Stability of 3-(Trifluoromethyl)phenol under different reaction conditions. [URL: https://www.benchchem.com/product/b1270/technical-support/stability-of-3-trifluoromethylphenol-under-different-reaction-conditions]

- Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-8-108-S1.pdf]

- Sigma-Aldrich. Safety Data Sheet for Biphenyl. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w312908]

- PubChem. 3-(Trifluoromethyl)phenol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7376]

- PubChem. 4,4'-Bis[trifluoromethyl]biphenyl. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/625891]

- BenchChem. Technical Guide: Solubility of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol in Organic Solvents. [URL: https://www.benchchem.com/product/B607887/technical-support/solubility-of-3-3-trifluoromethyl-phenyl-propan-1-ol-in-organic-solvents]

- ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02431]

- NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4536289/]

- Thermo Fisher Scientific. Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]propanol. [URL: https://www.fishersci.com/store/msds?partNumber=AC467380010&productDescription=3-%5B3-%28TRIFLUOROMETHYL%29PHENYL%5DPROPANOL%2C&vendorId=VN00032119&countryCode=US&language=en]

- Chem-Space. 19Flourine NMR. [URL: https://www.chem.ucla.edu/~webspectra/notes/nmr/fluorine.html]

- MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [URL: https://www.mdpi.com/2073-4344/7/3/72]

- ResearchGate. Investigation of hydrolytic stability of N-trifluoromethyl secondary... [URL: https://www.researchgate.net/figure/Investigation-of-hydrolytic-stability-of-N-trifluoromethyl-secondary-and-tertiary-amines-A_fig3_380486884]

- Strem Chemicals. Safety Data Sheet. [URL: https://www.strem.com/uploads/sds/15/15-0045_SDS.pdf]

- JRF Global. Chronic Toxicity. [URL: https://jrfglobal.com/speciality-chemicals/chronic-toxicity/]

- Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [URL: https://www.industrialchemicals.gov.au/chemical-information/search-assessments-and-evaluations/find-assessments-and-evaluations/evaluation-statement-benzene-1-chloro-4-trifluoromethyl]

- Sigma-Aldrich. 3-(Trifluoromethyl)aniline. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a41801]

- PubChem. (Trifluoromethyl)benzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7368]

- Diva-Portal.org. Suzuki reactions in novel liquids. [URL: https://www.diva-portal.org/smash/get/diva2:1562991/FULLTEXT01.pdf]

- Sandiego.edu. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [URL: https://home.sandiego.edu/~cleland/232/pdf/lab/Suzuki.pdf]

- SpectraBase. 1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum. [URL: https://spectrabase.com/spectrum/5Yj4Z8xXv2k]

- Cheméo. Chemical Properties of Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- (CAS 705-29-3). [URL: https://www.chemeo.com/cid/74-482-3/Benzene-1-chloromethyl-3-trifluoromethyl]

- NIST WebBook. 3-(Trifluoromethyl)benzophenone. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C78573452]

- Chemsrc. 3-(Trifluoromethyl)benzyl chloride. [URL: https://www.chemsrc.com/en/cas/705-29-3_1037517.html]

- Wikipedia. Trifluorotoluene. [URL: https://en.wikipedia.org/wiki/Trifluorotoluene]

- PubChem. 4-Trifluoromethylbiphenyl. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9877863]

- NIST WebBook. Benzene, (trifluoromethyl)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C98088]

- ACS Publications. Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. [URL: https://pubs.acs.org/doi/10.1021/ja00970a041]

- NIST WebBook. Biphenyl. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C92524]

- EPA. Biphenyl. [URL: https://www.epa.gov/sites/default/files/2016-09/documents/biphenyl.pdf]

- BenchChem. An In-depth Technical Guide to 3-(Trifluoromethyl)phenol (CAS: 98-17-9). [URL: https://www.benchchem.com/product/b1270/technical-support/an-in-depth-technical-guide-to-3-trifluoromethylphenol-cas-98-17-9]

- PubChem. 3-(Trifluoromethyl)benzenepropanal. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11298612]

- Sigma-Aldrich. 3,5-Bis(trifluoromethyl)benzyl bromide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/240594]

- Cheméo. Chemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 401-95-6). [URL: https://www.chemeo.com/cid/44-046-0/3,5-Bis(trifluoromethyl)benzaldehyde]

Sources

- 1. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. diva-portal.org [diva-portal.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. epa.gov [epa.gov]

A Comprehensive Technical Guide to 3-(Trifluoromethyl)biphenyl for Advanced Research and Drug Development

Introduction

3-(Trifluoromethyl)biphenyl is a fluorinated organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a biphenyl backbone substituted with a trifluoromethyl (-CF3) group at the 3-position, imparts a unique combination of physicochemical properties. The trifluoromethyl group is a well-known bioisostere for other chemical groups, and its incorporation into molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. It delves into the molecule's structural characteristics, physicochemical properties, synthesis, and applications, with a focus on providing practical, field-proven insights.

Molecular Structure and Physicochemical Properties

Molecular Structure Elucidation

The molecular structure of this compound consists of two phenyl rings linked by a single bond, with a trifluoromethyl group attached to the third carbon atom of one of the rings. This substitution pattern influences the molecule's electronic distribution and conformation. The strong electron-withdrawing nature of the -CF3 group significantly impacts the reactivity of the aromatic ring to which it is attached.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for designing experiments, predicting behavior in various solvents, and understanding its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C13H9F3 | [4] |

| Molecular Weight | 222.21 g/mol | [4][5] |

| CAS Number | 366-04-1 | [4][5] |

| Appearance | Colorless to light yellow liquid or solid | |

| Melting Point | 68 - 70 °C | |

| Boiling Point | 255 °C | |

| Solubility | Insoluble in water, soluble in organic solvents | |

| LogP | 5.1 | [6] |

Spectroscopic Analysis

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the nine protons on the biphenyl rings.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms. The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the -CF3 group, which will appear as a singlet.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 222, corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

Common Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction Scheme:

3-(Trifluoromethyl)phenylboronic acid + Bromobenzene → this compound

Causality behind Experimental Choices:

-

Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is essential for the catalytic cycle of the cross-coupling reaction.[9]

-

Base: A base, typically an inorganic carbonate or phosphate like potassium carbonate (K2CO3) or potassium phosphate (K3PO4), is required to activate the boronic acid for transmetalation to the palladium center.[8]

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used to dissolve both the organic and inorganic reagents.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 3-(trifluoromethyl)phenylboronic acid (1.2 equivalents), bromobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a degassed mixture of toluene and water (4:1 v/v).

-

Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: Suzuki-Miyaura Coupling Workflow.

Applications in Drug Discovery and Development

The this compound moiety is a valuable building block in the design of new therapeutic agents. The trifluoromethyl group can significantly enhance a drug candidate's properties:

-

Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.[1][3]

-

Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.[1]

A notable example of a drug containing a trifluoromethylphenyl group is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[10][11][12][13] While Celecoxib itself contains a 4-(trifluoromethyl)phenyl group on a pyrazole ring, the principles of how the trifluoromethyl group contributes to its efficacy are broadly applicable.[10]

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a laboratory setting.[14][15]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.[14]

-

Toxicity: May cause skin, eye, and respiratory irritation.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[14][15]

Conclusion

This compound is a key chemical intermediate with a unique set of properties that make it highly valuable in research and development, particularly in the pharmaceutical and agrochemical industries. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling. Understanding its molecular structure, physicochemical properties, and reactivity is crucial for its effective application in the design of novel and improved chemical entities.

References

- Celecoxib - Wikipedia. (n.d.).

- This compound | 366-04-1 - ChemicalBook. (n.d.).

- Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. (n.d.). National Center for Biotechnology Information.

- Chemical structure of celecoxib. | Download Scientific Diagram - ResearchGate. (n.d.).

- Celecoxib-d4 | C17H14F3N3O2S | CID 46780205 - PubChem. (n.d.). National Center for Biotechnology Information.

- CELEBREX™ (celecoxib capsules) DESCRIPTION CELEBREX (celecoxib) is chemically designated as 4-[5-(4-methylphenyl)-3 - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC50lbctxQq4lVQoNbg-fuTXK53DGG_Yup1ylYiCpE0Rlk-C1cJ1s7xzchu4wtzlsTnUfaxrtPq6T1qmiwaXEVJnFxEyQTV-xsF6GQJAZrj2YLJVRhHSTHQcjqVXbEBM-Hu0Gm3wjspzEk97Adl6YOasqvJOD4lZJweEmqKrs4fuk=

- 366-04-1|3-(Trifluoromethyl)-1,1'-biphenyl|BLD Pharm. (n.d.).

- Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. (n.d.).

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).

- US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (n.d.). Google Patents.

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

- 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 1H NMR spectrum - ChemicalBook. (n.d.).

- 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem. (n.d.). National Center for Biotechnology Information.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).

- Tris 3,5-bis(trifluoromethyl)phenyl phosphine = 95.0 GC, yellow-brown 175136-62-6. (n.d.). Sigma-Aldrich.

- 14 - SAFETY DATA SHEET. (n.d.).

- US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (n.d.). Google Patents.

- An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent - ResearchGate. (n.d.).

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018).

- 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem. (n.d.). National Center for Biotechnology Information.

- 4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863 - PubChem. (n.d.). National Center for Biotechnology Information.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. (2021). National Center for Biotechnology Information.

- Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025).

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025). National Center for Biotechnology Information.

- 3-(Trifluoromethyl)benzenepropanal | C10H9F3O | CID 11298612 - PubChem. (n.d.). National Center for Biotechnology Information.

- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (2023). American Chemical Society.

- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society.

- Chemical Properties of Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- (CAS 705-29-3). (n.d.).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.).

- 3,5-Bis(trifluoromethyl)benzylamine technical grade, 80% - Sigma-Aldrich. (n.d.).

- Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes | Organic Letters - ACS Publications. (2026). American Chemical Society.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 366-04-1 [chemicalbook.com]

- 5. 366-04-1|3-(Trifluoromethyl)-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 6. 4-Trifluoromethylbiphenyl | C13H9F3 | CID 9877863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

The Strategic Incorporation of the Trifluoromethyl Group in Biphenyl Scaffolds: A Technical Guide for Drug Discovery

Abstract

The trifluoromethyl (CF3) group has emerged as a cornerstone in modern medicinal chemistry, and its strategic incorporation into the biphenyl scaffold offers a powerful approach to modulate the physicochemical and pharmacological properties of drug candidates.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and discovery of trifluoromethylated biphenyl compounds. We will delve into the profound impact of the CF3 group on molecular properties, explore established and contemporary synthetic methodologies, and discuss the critical role of these compounds in the drug discovery pipeline, supported by field-proven insights and detailed experimental protocols.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The unique electronic properties of the trifluoromethyl group are instrumental in enhancing the drug-like characteristics of bioactive molecules.[2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly sought-after substituent in drug design.[3]

Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group can significantly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1] This increased stability often leads to a longer in vivo half-life and a more predictable pharmacokinetic profile.[2]

-

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[3]

-

Binding Affinity: The steric bulk and unique electronic nature of the CF3 group can lead to enhanced binding affinity with biological targets through various non-covalent interactions.[1][2] For instance, in the anti-inflammatory drug Celecoxib, the trifluoromethyl group is pivotal for its selective inhibition of the COX-2 enzyme.[1][4]

The following diagram illustrates the multifaceted impact of the trifluoromethyl group on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug molecule.

Caption: Logical relationship of the CF3 group's impact on ADME properties.

Synthetic Strategies for Trifluoromethylated Biphenyls

The synthesis of trifluoromethylated biphenyls can be broadly categorized into two main approaches: the construction of the biphenyl core with a pre-trifluoromethylated building block, and the direct trifluoromethylation of a biphenyl scaffold.

Classical Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are the workhorses for the synthesis of biphenyls, and they are readily adaptable for the preparation of their trifluoromethylated analogs.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[5][6] It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of trifluoromethylated biphenyls, either the aryl halide or the arylboronic acid can bear the CF3 group.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the trifluoromethylated aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.), and a base like K2CO3 (2.0 equiv.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

The following table summarizes representative conditions for the Suzuki-Miyaura coupling to synthesize trifluoromethylated biphenyls.

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1-bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 95 |

| 4-Bromobiphenyl | (4-(Trifluoromethyl)phenyl)boronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 90 | 92 |

| 1-chloro-3-(trifluoromethyl)benzene | (4-Methoxyphenyl)boronic acid | Pd2(dba)3/SPhos | K3PO4 | Toluene | 110 | 88 |

While primarily known for C-N bond formation, the principles of palladium-catalyzed cross-coupling are fundamental to modern organic synthesis.[8][9] The development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig has revolutionized cross-coupling reactions, enabling the use of less reactive aryl chlorides and a broader substrate scope, which is also beneficial for the synthesis of complex biphenyls.[10][11]

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C, C-N, C-O, and C-S bonds.[12][13] While traditionally requiring harsh reaction conditions, modern modifications with soluble copper catalysts and ligands have made it a more viable method for the synthesis of biaryls, including those with trifluoromethyl groups.[14]

Modern Direct Trifluoromethylation Methods

Recent advances in organic synthesis have led to the development of powerful methods for the direct introduction of the CF3 group onto aromatic rings.

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for the generation of trifluoromethyl radicals from readily available sources like CF3I or Togni's reagent.[15][16] These radicals can then engage in the trifluoromethylation of arenes and heteroarenes.[17]

Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation

-

Reaction Setup: In a vial, combine the biphenyl substrate (1.0 equiv.), a photocatalyst such as Ru(bpy)3Cl2 or an iridium complex (1-5 mol%), and a trifluoromethylating agent like CF3SO2Cl (1.5 equiv.).

-

Solvent and Base: Add a suitable solvent (e.g., acetonitrile, DMF) and a base if required by the specific protocol.

-

Irradiation: Degas the reaction mixture and irradiate with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purification: Purify the crude product by column chromatography.

The following workflow illustrates a typical photoredox catalytic cycle for trifluoromethylation.

Caption: A simplified photoredox catalytic cycle for C-H trifluoromethylation.

A variety of shelf-stable electrophilic trifluoromethylating reagents have been developed, such as Togni's reagents and Umemoto's reagents.[18][19][20] These reagents allow for the direct trifluoromethylation of electron-rich aromatic and heteroaromatic compounds under relatively mild conditions.[21]

Structure-Activity Relationship (SAR) and Drug Discovery

The strategic placement of a trifluoromethyl group on a biphenyl scaffold can have a profound impact on the biological activity of a molecule.[22] Extensive SAR studies are often required to determine the optimal position for the CF3 group to maximize potency and improve pharmacokinetic properties.[23][24]

Several FDA-approved drugs feature a trifluoromethylated biphenyl or a related biaryl motif, highlighting the importance of this structural combination in medicinal chemistry.[25][26]

| Drug | Therapeutic Area | Role of CF3-Biphenyl Moiety |

| Celecoxib | Anti-inflammatory | The trifluoromethyl group on the pyrazole ring, attached to a phenyl group, is crucial for selective COX-2 inhibition.[4] |

| Fluoxetine (Prozac) | Antidepressant | A trifluoromethyl group on one of the phenyl rings of the phenoxyphenylpropylamine core contributes to its selective serotonin reuptake inhibitor activity.[4][22] |

| Selinexor | Anticancer | Contains a 3,5-bis(trifluoromethyl)phenyl group, which is important for its activity as a selective inhibitor of nuclear export.[22] |

Conclusion and Future Perspectives

The synthesis and discovery of trifluoromethylated biphenyl compounds remain a vibrant area of research in medicinal chemistry. The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships, will undoubtedly lead to the discovery of new and improved therapeutics. The strategic use of the trifluoromethyl group in biphenyl scaffolds will continue to be a powerful tool for medicinal chemists to address unmet medical needs.

References

-

Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (n.d.). Retrieved January 17, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

-

Trifluoromethyl group - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - Macmillan Group - Princeton University. (2009). Retrieved January 17, 2026, from [Link]

-

The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (n.d.). Retrieved January 17, 2026, from [Link]

-

Trifluoromethylation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

New Electrophilic Trifluoromethylating Agents | The Journal of Organic Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (2014). Retrieved January 17, 2026, from [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. (2017). Retrieved January 17, 2026, from [Link]

-

Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC - PubMed Central. (2024). Retrieved January 17, 2026, from [Link]

-

Design and biological activity of trifluoromethyl containing drugs - Wechem. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Role of 4'-(Trifluoromethyl)-2-biphenylcarboxylic Acid in Drug Development. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Representative examples for biphenyl containing marketed drugs - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (2023). Retrieved January 17, 2026, from [Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Representative examples of trifluoromethyl phenyl-containing approved drugs. (n.d.). Retrieved January 17, 2026, from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (n.d.). Retrieved January 17, 2026, from [Link]

-

Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][15]-Fused Indole Heterocycles - ACS Publications. (2014). Retrieved January 17, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017). Retrieved January 17, 2026, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024). Retrieved January 17, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved January 17, 2026, from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mechanism of the Ullmann Condensation1 | The Journal of Organic Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. research.rug.nl [research.rug.nl]

- 11. m.youtube.com [m.youtube.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

- 18. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 25. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of 3-(trifluoromethyl)biphenyl

A Comprehensive Technical Resource for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth guide provides a detailed analysis of the spectroscopic data of 3-(trifluoromethyl)biphenyl (CAS No. 366-04-1), a key building block in medicinal chemistry and materials science. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as an essential reference for scientists engaged in the synthesis, characterization, and application of fluorinated biphenyl compounds.

The trifluoromethyl group's strong electron-withdrawing nature significantly influences the electronic and conformational properties of the biphenyl system, making a thorough spectroscopic understanding paramount for predicting its reactivity and interactions in complex molecular environments. This guide moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral features, thereby empowering researchers to confidently identify and utilize this versatile compound.

Molecular Structure and Isomeric Considerations

This compound possesses a molecular formula of C₁₃H₉F₃ and a molecular weight of 222.21 g/mol .[1] The unique positioning of the trifluoromethyl (CF₃) group at the 3-position of one of the phenyl rings is a critical determinant of its spectroscopic signature, distinguishing it from its 2- and 4-isomers. Understanding this substitution pattern is fundamental to interpreting the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of each atom within the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized approach to acquiring high-quality NMR data for this compound is crucial for accurate analysis.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse sequence, often without proton decoupling to observe H-F couplings.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by a complex multiplet pattern in the aromatic region, arising from the coupling of protons on both phenyl rings.

Table 1: ¹H NMR Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.87 - 7.72 | m | 2H | Protons on the trifluoromethyl-substituted ring |

| 7.65 - 7.34 | m | 7H | Protons on the trifluoromethyl-substituted and unsubstituted rings |

Data sourced from Supporting Information provided by Wiley-VCH.

The downfield shift of the protons on the trifluoromethyl-substituted ring is a direct consequence of the electron-withdrawing nature of the CF₃ group, which deshields the adjacent protons. The overlapping multiplets between 7.65 and 7.34 ppm correspond to the remaining protons on both aromatic rings. A higher field spectrometer would be beneficial in resolving these overlapping signals into more distinct patterns.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule and reveals the influence of the fluorine atoms through C-F coupling.

Table 2: ¹³C NMR Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Coupling Constant (J) in Hz | Assignment |

| 142.0 | C-C bond between the two phenyl rings | |

| 139.7 | C-C bond between the two phenyl rings | |

| 131.1 | d, J = 32 | Aromatic CH on the trifluoromethyl-substituted ring |

| 130.4 | Aromatic CH | |

| 129.2 | Aromatic CH | |

| 129.0 | Aromatic CH | |

| 128.0 | Aromatic CH | |

| 127.2 | Aromatic CH | |

| 124.2 | d, J = 272 | CF₃ |

| 123.8 | q, J = 3.8 | Aromatic CH on the trifluoromethyl-substituted ring |

Data sourced from Supporting Information provided by Wiley-VCH.

The most notable feature is the large coupling constant (J = 272 Hz) for the CF₃ carbon, a characteristic feature of trifluoromethyl groups. The carbon directly bonded to the CF₃ group appears as a quartet with a smaller coupling constant due to three-bond C-F coupling. The signals for the carbons on the trifluoromethyl-substituted ring also exhibit coupling to the fluorine atoms, albeit with smaller coupling constants.

¹⁹F NMR Spectral Data and Interpretation

The ¹⁹F NMR spectrum offers a simple yet powerful confirmation of the presence and electronic environment of the trifluoromethyl group.

Table 3: ¹⁹F NMR Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity |

| -63.01 | s |

Data sourced from Supporting Information provided by Wiley-VCH.

The spectrum displays a single sharp singlet at approximately -63 ppm, which is a characteristic chemical shift for an aromatic trifluoromethyl group. The absence of coupling in the proton-decoupled spectrum confirms that there are no adjacent protons close enough to induce splitting.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Table 4: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1350 - 1100 | Very Strong | C-F stretching vibrations of the CF₃ group |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

The most prominent and diagnostic peaks in the IR spectrum would be the intense absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching modes of the trifluoromethyl group.

Experimental Protocol: FTIR Data Acquisition

For the acquisition of a high-quality FTIR spectrum, the following protocol is recommended:

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is preferred. Grind a small amount of this compound with dry potassium bromide (KBr) and press into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat solid or liquid sample, requiring minimal sample preparation.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection:

-

Collect a background spectrum of the empty sample compartment or the ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent peak at m/z 222, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

[M-F]⁺ (m/z 203): Loss of a fluorine atom.

-

[M-CF₃]⁺ (m/z 153): Loss of the trifluoromethyl radical, leading to a biphenyl cation.

-

Biphenyl radical cation (m/z 152): A common fragment in the mass spectra of biphenyl derivatives.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is a standard method for the analysis of this type of compound.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Temperature Program: A temperature gradient to ensure good separation and peak shape (e.g., starting at 100°C and ramping to 250°C).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 300.

Diagrams and Visualizations

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a conceptual workflow for its analysis.

Caption: Molecular structure of this compound.

Caption: A conceptual workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, grounded in experimental data where available and supplemented with well-established spectroscopic principles. The detailed analysis of NMR, IR, and Mass Spec data equips researchers and drug development professionals with the foundational knowledge required for the confident identification, characterization, and utilization of this important fluorinated molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

-

Supporting Information. Advanced Synthesis & Catalysis. Wiley-VCH. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Publications. Available at: [Link]

- Google Patents. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethyl)biphenyl

Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, has become a cornerstone of rational drug design. The trifluoromethyl substituent offers a unique combination of properties that can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. Its strong electron-withdrawing nature and high lipophilicity can improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4] 3-(Trifluoromethyl)biphenyl serves as a key structural motif in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its fundamental physicochemical properties, namely its solubility and stability, is therefore of paramount importance for researchers in drug discovery and development.

This technical guide provides a comprehensive exploration of the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively handle and characterize this important synthetic intermediate. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages data from structurally analogous compounds and established scientific principles to provide a robust framework for its experimental determination.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its suitability for various stages of drug development, from synthesis and purification to formulation and in vivo administration. The presence of the trifluoromethyl group is known to increase the lipophilicity of a molecule, suggesting that this compound will exhibit good solubility in many organic solvents.[5] However, for any precise application, experimental verification is indispensable.

Predicted Solubility Characteristics

Based on the general principles of "like dissolves like" and the known properties of the biphenyl and trifluoromethyl moieties, we can anticipate the following solubility trends for this compound:

-

Aqueous Solubility: Expected to be very low. The hydrophobic nature of the biphenyl core combined with the lipophilic trifluoromethyl group will significantly limit its solubility in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to exhibit good solubility. These solvents are capable of interacting with the aromatic system and can effectively solvate a wide range of organic molecules. Dimethyl sulfoxide (DMSO) is a particularly versatile solvent for a broad spectrum of compounds.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated. While the biphenyl structure is nonpolar, the polarity of the trifluoromethyl group may allow for some interaction with these solvents. For instance, the parent compound, biphenyl, is soluble in methanol.[7]

-

Nonpolar Organic Solvents (e.g., Toluene, Hexane): High solubility is expected due to the nonpolar, aromatic nature of the biphenyl backbone.

The following table summarizes the anticipated qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent | Solvent Class | Predicted Qualitative Solubility |

| Water | Aqueous | Insoluble |

| Methanol | Polar Protic | Sparingly Soluble to Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble |

| Dichloromethane (DCM) | Halogenated | Very Soluble |

| Toluene | Aromatic Hydrocarbon | Very Soluble |

| Hexane | Nonpolar Aliphatic | Sparingly Soluble |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard gravimetric method for the quantitative determination of the solubility of this compound.

1.2.1. Experimental Protocol: Gravimetric Method

This method is based on the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated flasks or vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporation dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator.

-

Weigh the dish or vial containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish or vial from the final weight.

-

Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the solute by the volume of the supernatant collected.

-

1.2.2. Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Part 2: Stability Profile of this compound

The chemical stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8]

Predicted Stability and Potential Degradation Pathways

The this compound molecule is expected to be relatively stable under normal storage conditions. However, under stress conditions, several degradation pathways are plausible, primarily involving the trifluoromethyl group and the biphenyl ring system.